molecular formula C19H17N3O5S2 B2748325 2-(2,4-dimethylphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide CAS No. 900000-48-8

2-(2,4-dimethylphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide

Cat. No. B2748325
CAS RN: 900000-48-8
M. Wt: 431.48
InChI Key: OSPHFADKBAPQLV-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Heterocyclic Compounds : Compounds incorporating sulfamoyl moiety have been synthesized for antimicrobial purposes, suggesting a methodological approach to creating substances with potential antibacterial and antifungal applications. These methods involve the synthesis of new heterocyclic compounds, such as thiazole and pyridone derivatives, indicating a broad interest in sulfonamide derivatives for developing antimicrobial agents (Darwish et al., 2014).

Antimicrobial Applications

  • Antibacterial and Antifungal Activity : Sulfonamide derivatives have shown promising results in antibacterial and antifungal screenings. For instance, novel sulfonamide derivatives have been evaluated for cytotoxic activity against various cancer cell lines, indicating their potential in antimicrobial and possibly anticancer applications (Ghorab et al., 2015).

Anticancer Research

  • Anticancer Activities : Certain sulfonamide derivatives have been synthesized and tested for their anticancer activities, highlighting the chemical diversity and potential of such compounds in targeting cancer. For example, derivatives with thiazole and acetamide groups have shown high activity against melanoma-type cell lines, showcasing the relevance of these compounds in cancer research (Duran & Demirayak, 2012).

properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-12-3-4-14(13(2)9-12)10-17(23)21-19-20-11-18(28-19)29(26,27)16-7-5-15(6-8-16)22(24)25/h3-9,11H,10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPHFADKBAPQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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